Methoxamine
Overview
Description
Methoxamine is a potent sympathomimetic amine that acts as an alpha-adrenergic agonist. It is primarily used to treat hypotension, particularly in situations such as spinal anesthesia, hemorrhage, and shock associated with brain damage due to trauma or tumor . This compound causes prolonged peripheral vasoconstriction, which increases both systolic and diastolic blood pressure .
Mechanism of Action
Target of Action
Methoxamine primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and are found in both the heart and peripheral blood vessels .
Mode of Action
This compound acts as a pure alpha-1 adrenergic receptor agonist . By binding to these receptors, it induces peripheral vasoconstriction, which is the narrowing of blood vessels . This action increases the force of the heart’s pumping action and raises both systolic and diastolic blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the alpha-1 adrenergic signaling pathway . Activation of this pathway leads to vasoconstriction and an increase in blood pressure . The downstream effects include increased cardiac output and systemic vascular resistance .
Pharmacokinetics
It is known that this compound has low protein binding .
Result of Action
The primary result of this compound’s action is an increase in both systolic and diastolic blood pressure . It is used for the prevention and treatment of the acute hypotensive state occurring with spinal anesthesia . It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .
Biochemical Analysis
Biochemical Properties
Methoxamine interacts with alpha-1 adrenergic receptors in the human body . It acts as an agonist for these receptors, leading to peripheral vasoconstriction . This interaction increases both systolic and diastolic blood pressure .
Cellular Effects
This compound has a potent effect on various types of cells and cellular processes. It increases the force of the heart’s pumping action and constricts peripheral blood vessels . This leads to an increase in systemic blood pressure, both systolic and diastolic . This compound is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a pure alpha-1 adrenergic receptor agonist . It acts through peripheral vasoconstriction, consequently increasing systemic blood pressure . This compound does not appear to have any effect on beta-adrenergic receptors .
Temporal Effects in Laboratory Settings
It is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .
Metabolic Pathways
It is known that this compound acts as an agonist for alpha-1 adrenergic receptors, leading to peripheral vasoconstriction .
Transport and Distribution
It is known that this compound acts through peripheral vasoconstriction, indicating that it is distributed throughout the body via the circulatory system .
Subcellular Localization
Given its role as an alpha-1 adrenergic receptor agonist, it is likely that this compound interacts with these receptors on the cell membrane .
Preparation Methods
Methoxamine hydrochloride can be synthesized through various methods. One common method involves the preparation of acetyl hydroxylamine, followed by the preparation of acetyl methoxyamine, and finally, the preparation of this compound hydrochloride . Another method involves a cascade one-pot reaction in a water phase using sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate . This method is simple, environmentally friendly, and suitable for industrial production .
Chemical Reactions Analysis
Methoxamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: this compound can undergo substitution reactions, particularly involving its methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methoxamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Methoxamine is similar in structure to compounds like butaxamine and 2,5-dimethoxyamphetamine (2,5-DMA) . it is unique in its specific action as an alpha-1 adrenergic receptor agonist, which distinguishes it from other sympathomimetic amines . Other similar compounds include phenylephrine and midodrine, which also act on alpha-adrenergic receptors but have different pharmacological profiles and uses .
Properties
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAJPNHVVFWKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023290 | |
Record name | Methoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (185 g/L), 9.21e+00 g/L | |
Record name | Methoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic). | |
Record name | Methoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
390-28-3 | |
Record name | Methoxamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=390-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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